molecular formula C25H23ClN2O B14595953 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-83-7

3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one

Cat. No.: B14595953
CAS No.: 61200-83-7
M. Wt: 402.9 g/mol
InChI Key: DLUYAONUOGTUNM-UHFFFAOYSA-N
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Description

3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then subjected to cyclization with diphenylacetyl chloride under basic conditions to yield the final azetidinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidinone ring is crucial for its binding affinity and specificity. It may inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one
  • 3-Chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one

Uniqueness

3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which enhances its biological activity and pharmacokinetic properties compared to other azetidinone derivatives .

Properties

CAS No.

61200-83-7

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-1,3-diphenyl-4-(2-pyrrolidin-1-ylphenyl)azetidin-2-one

InChI

InChI=1S/C25H23ClN2O/c26-25(19-11-3-1-4-12-19)23(28(24(25)29)20-13-5-2-6-14-20)21-15-7-8-16-22(21)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2

InChI Key

DLUYAONUOGTUNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C3C(C(=O)N3C4=CC=CC=C4)(C5=CC=CC=C5)Cl

Origin of Product

United States

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